Trimethyl(4-pyridyl)tin
Overview
Description
Trimethyl(4-pyridyl)tin, also known as 4-(trimethylstannyl)pyridine, is an organotin compound with the molecular formula C8H13NSn. It is a colorless to light yellow liquid that is sensitive to air and heat. This compound is primarily used in research settings due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(4-pyridyl)tin can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: Organotin compound, organic halide, palladium catalyst
Solvent: Tetrahydrofuran (THF) or another suitable solvent
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trimethyl(4-pyridyl)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while substitution can produce various functionalized pyridines .
Scientific Research Applications
Trimethyl(4-pyridyl)tin has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound is used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.
Industry: this compound is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of Trimethyl(4-pyridyl)tin involves its interaction with various molecular targets and pathways. In the context of Stille coupling reactions, the compound acts as a nucleophile, transferring the trimethylstannyl group to the organic halide in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Trimethyl(3-pyridyl)tin
- Trimethyl(2-pyridyl)tin
- Trimethylphenylstannane
Comparison: Trimethyl(4-pyridyl)tin is unique due to the position of the trimethylstannyl group on the pyridine ring. This positional difference affects the compound’s reactivity and the types of reactions it can undergo. For example, this compound may exhibit different reactivity in substitution reactions compared to its 2- and 3-pyridyl analogs .
Properties
IUPAC Name |
trimethyl(pyridin-4-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h2-5H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBWXJZXFUKDPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456262 | |
Record name | Trimethyl(4-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59020-06-3 | |
Record name | Trimethyl(4-pyridyl)tin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine, 4-(trimethylstannyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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